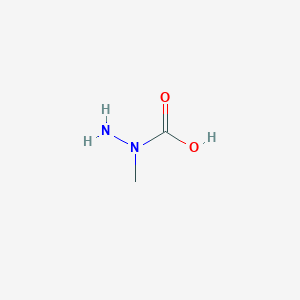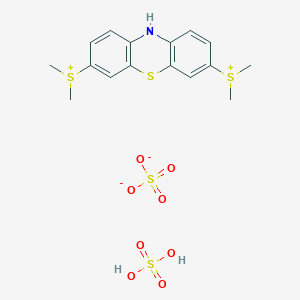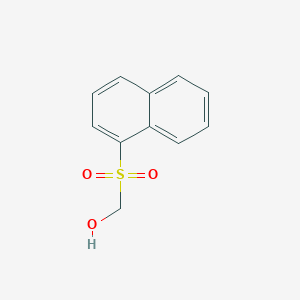
(Naphthalene-1-sulfonyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalene-1-sulfonyl)methanol is an organic compound that features a naphthalene ring substituted with a sulfonyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of naphthalene-1-sulfonyl chloride with methanol under basic conditions . The reaction can be represented as follows: [ \text{Naphthalene-1-sulfonyl chloride} + \text{Methanol} \rightarrow \text{(Naphthalene-1-sulfonyl)methanol} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonic acids or sulfonates.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
(Naphthalene-1-sulfonyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Naphthalene-1-sulfonyl)methanol involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aromatic ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Naphthalene-2-sulfonylmethanol: Similar structure but with the sulfonyl group at the 2-position.
Benzene-1-sulfonylmethanol: A benzene ring instead of a naphthalene ring.
Toluene-4-sulfonylmethanol: A toluene ring with a sulfonyl group at the 4-position.
Uniqueness: (Naphthalene-1-sulfonyl)methanol is unique due to the presence of both a sulfonyl group and a methanol group on a naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
62947-70-0 |
|---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
naphthalen-1-ylsulfonylmethanol |
InChI |
InChI=1S/C11H10O3S/c12-8-15(13,14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2 |
InChI Key |
MDTPYHFJLFGVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
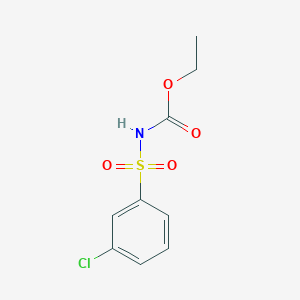
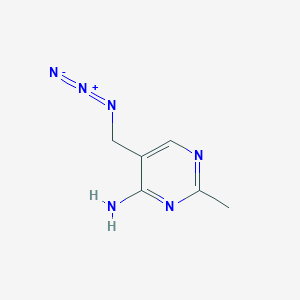
![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)
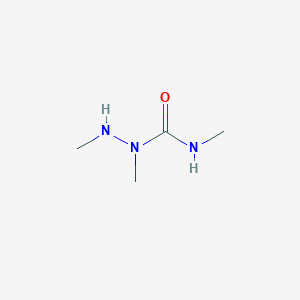

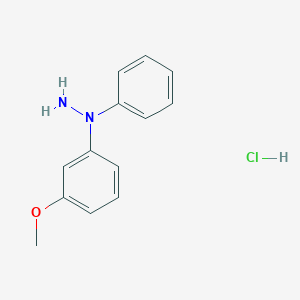
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
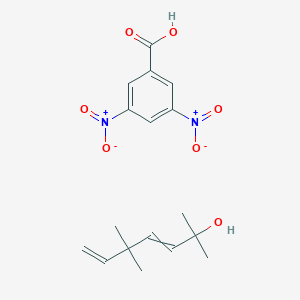
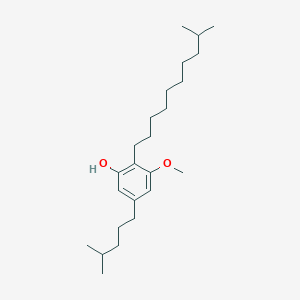
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
